

what is the chemical structure of Pseudovardenafil

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Compound of Interest

Compound Name: Pseudovardenafil

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An In-depth Technical Guide to Pseudovardenafil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudovardenafil, also known as Piperidenafil, is a synthetic chemical compound structurally analogous to Vardenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). This document provides a comprehensive technical overview of **Pseudovardenafil**, including its chemical structure, mechanism of action, and relevant experimental protocols. As an unapproved drug analogue, **Pseudovardenafil** has been identified in adulterated dietary supplements, raising significant public health concerns. This guide is intended to serve as a foundational resource for researchers involved in the analysis of counterfeit medicines, the study of PDE5 inhibitors, and drug development.

Chemical Structure and Properties

Pseudovardenafil is a derivative of the imidazotriazinone class of compounds. Its chemical structure is closely related to that of Vardenafil, with the key difference being the substitution of the N-ethylpiperazine moiety in Vardenafil with a piperidine ring.

Table 1: Chemical and Physical Properties of **Pseudovardenafil**

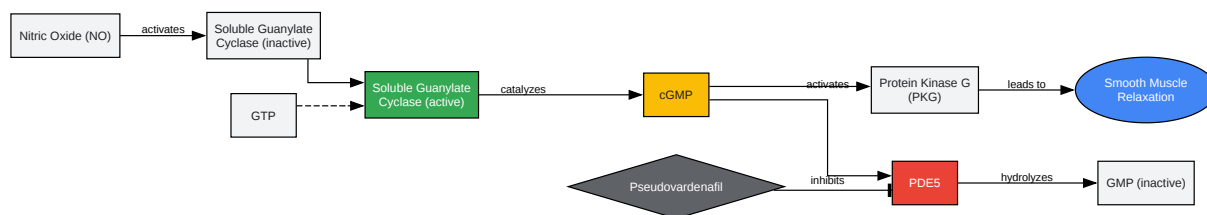
Property	Value
IUPAC Name	2-[2-Ethoxy-5-(1-piperidylsulfonyl)phenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-4-one[4]
Synonyms	Piperidenafil
Molecular Formula	C ₂₂ H ₂₉ N ₅ O ₄ S
Molecular Weight	459.56 g/mol
CAS Number	224788345
Canonical SMILES	<chem>CCCN1C=C(C2=NNC(=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)OCC)N=C12)C</chem>
Appearance	Solid (presumed)
Solubility	Expected to be soluble in organic solvents such as DMSO and ethanol.

Mechanism of Action: PDE5 Inhibition

As a structural analog of Vardenafil, **Pseudovardenafil** is presumed to act as a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which plays a crucial role in smooth muscle relaxation.

In the physiological process of penile erection, the release of nitric oxide (NO) in the corpus cavernosum activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP lead to the activation of protein kinase G (PKG), resulting in a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation. This relaxation allows for increased blood flow into the penile tissues, leading to an erection. PDE5 terminates this signaling cascade by hydrolyzing cGMP to the inactive GMP.

By inhibiting PDE5, **Pseudovardenafil** is expected to prevent the degradation of cGMP, thereby potentiating the vasodilatory effects of NO and facilitating erection.



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Figure 1: Simplified signaling pathway of PDE5 inhibition by **Pseudovardenafil**.

Quantitative Bioactivity Data

While **Pseudovardenafil** is known to be a vardenafil analog, specific quantitative data on its inhibitory activity against PDE5 (i.e., its IC_{50} value) is not readily available in the peer-reviewed scientific literature. For reference, the IC_{50} values for Vardenafil and Sildenafil against various PDE isoforms are provided in the table below. It is anticipated that **Pseudovardenafil** would exhibit potent inhibitory activity against PDE5, likely in the low nanomolar range.

Table 2: Comparative IC_{50} Values of Vardenafil and Sildenafil Against PDE Isoforms

PDE Isoform	Vardenafil IC_{50} (nM)	Sildenafil IC_{50} (nM)
PDE1	180	-
PDE2	>1000	-
PDE3	>1000	-
PDE4	>1000	-
PDE5	0.7	6.6
PDE6	11	-

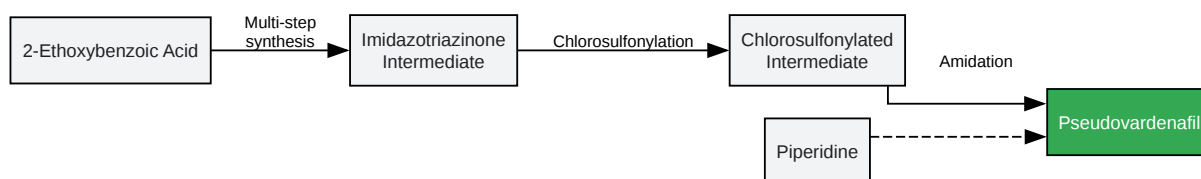
Note: Data sourced from reference[5]. A lower IC₅₀ value indicates greater inhibitory potency. "-" indicates data not available in the cited source.

Experimental Protocols

Synthesis of Pseudovardenafil

A detailed, step-by-step synthesis protocol for **Pseudovardenafil** has not been published. However, its synthesis can be inferred from established methods for Vardenafil, as the core molecular scaffold is identical. The key difference lies in the final amidation step, where piperidine is used in place of N-ethylpiperazine. The general synthetic route involves the following key transformations:

- **Formation of the Imidazotriazinone Core:** This is typically achieved through a multi-step process starting from 2-ethoxybenzoic acid.
- **Chlorosulfonylation:** The imidazotriazinone intermediate is chlorosulfonylated to introduce the sulfonyl chloride group onto the phenyl ring.
- **Amidation:** The final step involves the reaction of the sulfonyl chloride intermediate with piperidine to yield **Pseudovardenafil**.



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Figure 2: Generalized synthetic workflow for **Pseudovardenafil**.

A plausible laboratory-scale synthesis based on a published method for Vardenafil is as follows:

- To a solution of 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f]triazin-2-yl)benzene-sulfonyl chloride in a suitable aprotic solvent (e.g., dichloromethane), cooled to 0-5 °C, add a solution of piperidine (1.1 equivalents) in the same solvent dropwise.

- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford **Pseudovardenafil**.

In Vitro PDE5 Inhibition Assay

The following is a representative protocol for determining the IC₅₀ value of a test compound like **Pseudovardenafil** against PDE5. This protocol is based on a fluorescence polarization (FP) assay.

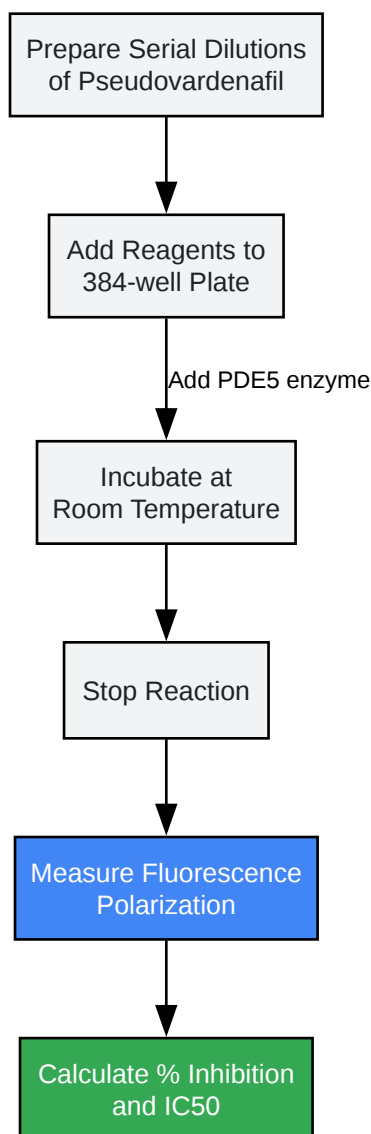
Materials:

- Recombinant human PDE5 enzyme
- Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)
- Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂)
- Test compound (**Pseudovardenafil**) dissolved in DMSO
- Positive control inhibitor (e.g., Vardenafil)
- 384-well microplate
- Fluorescence polarization plate reader

Procedure:

- Prepare serial dilutions of **Pseudovardenafil** in assay buffer.

- In a 384-well plate, add the assay buffer, the fluorescently labeled cGMP substrate, and the diluted **Pseudovardenafil** or control.
- Initiate the enzymatic reaction by adding the PDE5 enzyme to each well.
- Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.
- Stop the reaction by adding a stop solution or by heat inactivation.
- Measure the fluorescence polarization of each well using a plate reader.
- Calculate the percentage of inhibition for each concentration of **Pseudovardenafil** relative to the control wells.
- Plot the percentage of inhibition against the logarithm of the **Pseudovardenafil** concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.



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Figure 3: Experimental workflow for an in vitro PDE5 inhibition assay.

In Vitro Metabolism Study Using Human Liver Microsomes

A study has investigated the in vitro metabolism of **Pseudovardenafil** using human liver microsomes, identifying 11 metabolites. The following is a general protocol for such a study.

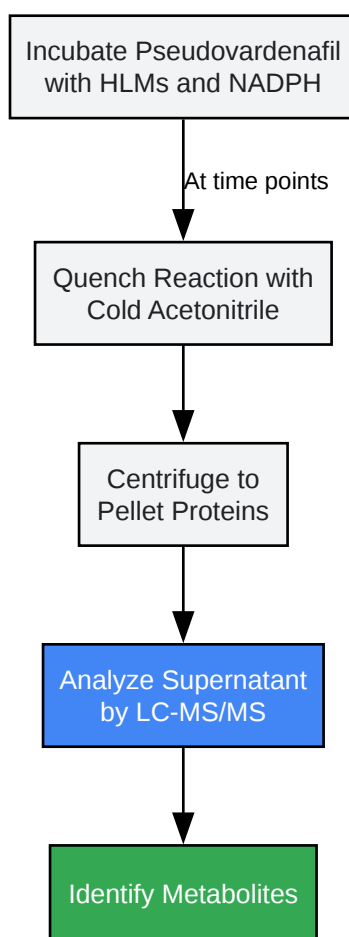
Materials:

- Pooled human liver microsomes (HLMs)

- NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (pH 7.4)
- Test compound (**Pseudovardenafil**) dissolved in a suitable solvent (e.g., acetonitrile or methanol)
- Ice-cold acetonitrile for quenching the reaction
- Centrifuge
- LC-MS/MS system for analysis

Procedure:

- Pre-warm a mixture of HLMs, NADPH regenerating system, and phosphate buffer at 37°C.
- Initiate the metabolic reaction by adding **Pseudovardenafil** to the mixture.
- Incubate the reaction at 37°C with gentle shaking.
- At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding ice-cold acetonitrile.
- Centrifuge the quenched samples to precipitate proteins.
- Analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and its metabolites.



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Figure 4: Workflow for in vitro metabolism study of **Pseudovardenafil**.

Conclusion

Pseudovardenafil is a potent vardenafil analog that has been illicitly used in dietary supplements. Its presumed mechanism of action is the inhibition of PDE5, leading to enhanced smooth muscle relaxation and vasodilation. While specific quantitative bioactivity data for **Pseudovardenafil** is lacking in the public domain, the provided experimental protocols for synthesis, PDE5 inhibition assays, and in vitro metabolism studies offer a framework for its further investigation. A comprehensive understanding of the pharmacology and toxicology of such unapproved analogs is crucial for public health and regulatory enforcement. Further research is warranted to fully characterize the bioactivity and metabolic profile of **Pseudovardenafil**.

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